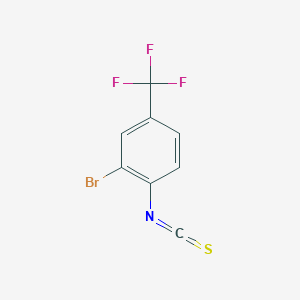

2-Bromo-4-trifluoromethylphenylisothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-isothiocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSVAXACZNPHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373766 | |

| Record name | 2-Bromo-4-trifluoromethylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688763-22-6 | |

| Record name | 2-Bromo-4-trifluoromethylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 688763-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-trifluoromethylphenylisothiocyanate: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-trifluoromethylphenylisothiocyanate, a halogenated and fluorinated aromatic isothiocyanate of significant interest to researchers in drug discovery and synthetic chemistry. The document delineates the compound's fundamental physicochemical and spectroscopic properties, offers insights into its synthesis, and provides a detailed analysis of its chemical reactivity, with a focus on the mechanistic principles governing its utility. Key applications, particularly its role as a versatile building block for synthesizing pharmacologically relevant thiourea derivatives and other heterocyclic systems, are discussed. Furthermore, this guide includes essential safety and handling protocols and a detailed, field-proven experimental procedure for a representative synthetic transformation. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique properties in their work.

Core Chemical Profile and Structural Attributes

This compound is a trifunctional synthetic building block. Its utility is derived from the specific interplay of its three key structural features:

-

The Isothiocyanate Group (-N=C=S): This functional group serves as a potent electrophile, making it highly reactive toward a wide array of nucleophiles. This reactivity is the cornerstone of its application in synthetic chemistry.[1][2]

-

The Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety significantly enhances the electrophilicity of the isothiocyanate carbon, increasing its reactivity.[3] In the context of medicinal chemistry, the trifluoromethyl group is highly valued for its ability to improve a molecule's metabolic stability, enhance its lipophilicity, and potentially increase its binding affinity to biological targets.[3][4]

-

The Bromo Group (-Br): The bromine atom further modulates the electronic properties of the aromatic ring and provides an additional reactive handle for subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions.

These features make the compound a highly valuable precursor for creating complex molecules with tailored properties for pharmaceutical and agrochemical applications.[3][5][6]

Caption: Structure of this compound.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-Bromo-2-isothiocyanato-5-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₃BrF₃NS |

| Molecular Weight | 282.08 g/mol |

| Appearance | Expected to be a colorless to yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Acetone); Insoluble in water |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected data are summarized below.

| Spectroscopy | Feature | Expected Chemical Shift / Signal | Rationale |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm (3H, complex multiplets) | Protons on the substituted aromatic ring will be deshielded and exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. |

| ¹³C NMR | Isothiocyanate Carbon (-N=C =S) | 160 - 190 ppm | The carbon atom of the isothiocyanate group has a characteristic downfield chemical shift.[5] |

| Trifluoromethyl Carbon (-C F₃) | 120 - 130 ppm (quartet) | The carbon is split into a quartet by the three attached fluorine atoms. | |

| Aromatic Carbons | 115 - 145 ppm | Multiple signals corresponding to the six unique carbons of the aromatic ring. | |

| ¹⁹F NMR | Trifluoromethyl Group (-CF₃) | ~ -60 to -65 ppm (singlet) | A single, strong signal is expected for the three equivalent fluorine atoms relative to a standard like CFCl₃. |

| FT-IR | Isothiocyanate Stretch | 2000 - 2200 cm⁻¹ (strong, sharp) | This highly characteristic asymmetric stretching band is the most prominent feature and is diagnostic for the -N=C=S group. |

| C-F Stretches | 1100 - 1350 cm⁻¹ (strong, multiple bands) | Strong absorptions due to the stretching vibrations of the carbon-fluorine bonds in the trifluoromethyl group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 281, 283 | The presence of a prominent molecular ion peak. The key diagnostic feature is the isotopic pattern for bromine, showing two peaks (M⁺ and M+2) of nearly equal intensity. |

Synthesis and Manufacturing Insights

Isothiocyanates are typically synthesized from their corresponding primary amines.[7] The synthesis of this compound would logically proceed from 2-Bromo-4-trifluoromethylaniline. Common laboratory and industrial scale methods include:

-

Thiophosgene Method: Reaction of the aniline with thiophosgene (CSCl₂) in the presence of a base (e.g., triethylamine or calcium carbonate) to trap the HCl byproduct. This is a highly reliable but hazardous method due to the toxicity of thiophosgene.

-

Dithiocarbamate Decomposition: A two-step, one-pot process where the aniline first reacts with carbon disulfide and a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent (e.g., a carbodiimide or phosgene equivalent) to yield the isothiocyanate.[8][9]

Caption: General synthetic workflow for isothiocyanate formation.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon in the -N=C=S group. This carbon is highly susceptible to attack by nucleophiles.[1][2]

Nucleophilic Addition to the Isothiocyanate Group

The most common and synthetically valuable reaction is the addition of primary or secondary amines to form N,N'-disubstituted thiourea derivatives.[8][10]

Mechanism:

-

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.

-

Proton Transfer: An unstable zwitterionic intermediate is formed, which rapidly undergoes proton transfer from the nitrogen to the sulfur atom, yielding the stable thiourea product.

The reaction is typically high-yielding and proceeds under mild conditions, often simply by mixing the reactants in a suitable solvent.[11]

Caption: Reaction mechanism for thiourea synthesis.

Applications in Drug Discovery and Chemical Synthesis

This reagent is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate used to construct more complex molecules.[5]

-

Thiourea Scaffolds in Medicinal Chemistry: The thiourea linkage is a common structural motif in a vast number of biologically active compounds, exhibiting properties including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[12] This reagent provides a direct route to introduce the 2-bromo-4-trifluoromethylphenyl moiety into such scaffolds.

-

Heterocycle Synthesis: Thiourea derivatives are versatile precursors for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, such as thiazoles and pyrimidines, which are foundational structures in many approved drugs.[12]

-

Fluorine Chemistry in Drug Design: The incorporation of the trifluoromethyl group is a proven strategy in drug development to enhance a compound's pharmacological profile.[3] It can block metabolic oxidation at that position and improve membrane permeability, leading to better bioavailability and longer half-life.[3][4]

Caption: Role as a building block in pharmaceutical synthesis.

Safety and Handling

This compound and related compounds are hazardous materials and must be handled with appropriate precautions.

-

Primary Hazards: Based on data for analogous compounds, it should be treated as a substance that can cause severe skin burns and eye damage. It is likely harmful if swallowed, inhaled, or in contact with skin.[13][14] Many organic isothiocyanates are also lachrymators (tear-inducing).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing. Keep away from moisture, as it can react with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

Experimental Protocol: Synthesis of 1-(2-Bromo-4-trifluoromethylphenyl)-3-phenylthiourea

This protocol details a representative reaction with aniline to form the corresponding disubstituted thiourea.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the isothiocyanate). The use of an anhydrous solvent is crucial to prevent hydrolysis of the isothiocyanate starting material.

-

Nucleophile Addition: Dissolve aniline (1.0 eq) in a small amount of anhydrous toluene and add it dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours or heat to 50-60 °C for 30 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Workup: a. Cool the reaction mixture to room temperature. If a precipitate has formed, this is likely the product. b. Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold toluene or hexanes to remove any unreacted starting materials. This step serves as the initial purification. c. If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can then be purified.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure 1-(2-Bromo-4-trifluoromethylphenyl)-3-phenylthiourea.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the obtained data with the expected values.

References

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles - Benchchem. (n.d.).

- 948294-38-0 | 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. (n.d.). AA Blocks.

- Stiasni, N., & Bräse, S. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central (PMC).

- Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate.

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in[16]. (n.d.). ResearchGate. Retrieved January 21, 2026, from

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health (NIH).

- Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI.

- 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024, October 31). Fisher Scientific.

- SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.

- 2-(Trifluoromethyl)phenyl isothiocyanate. (n.d.). MySkinRecipes.

- Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. (2026, January 13).

- 2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162. (n.d.). PubChem.

- 4-Bromo-2-trifluoromethylphenylisothiocyanate. (n.d.). Oakwood Chemical.

- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.).

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI.

- Current and emerging applications of fluorine in medicinal chemistry. (n.d.). ResearchGate.

-

Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 | Benchchem [benchchem.com]

- 6. 2-(Trifluoromethyl)phenyl isothiocyanate [myskinrecipes.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate [oakwoodchemical.com]

2-Bromo-4-trifluoromethylphenylisothiocyanate CAS number

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate

A Note on Chemical Nomenclature

This technical guide focuses on the chemical compound with the CAS Number 948294-38-0 . While the initial topic requested was "2-Bromo-4-trifluoromethylphenylisothiocyanate," available chemical database information consistently identifies CAS 948294-38-0 as 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate [1]. The trifluoromethoxy (-OCF₃) group is structurally distinct from the trifluoromethyl (-CF₃) group. This guide will proceed with a detailed analysis of the correctly identified trifluoromethoxy compound, which is a valuable reagent in its own right for pharmaceutical and agrochemical research.

Introduction: A Versatile Building Block for Complex Molecule Synthesis

2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate is a highly functionalized aromatic compound of significant interest to researchers in drug discovery and medicinal chemistry. Its structure is characterized by three key features: a reactive isothiocyanate (-N=C=S) group, a bromine atom, and a trifluoromethoxy group substituent on a phenyl ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds and thiourea derivatives[2].

The isothiocyanate functional group is a potent electrophile, readily undergoing addition reactions with various nucleophiles[2]. The presence of both a bromine atom and a strongly electron-withdrawing trifluoromethoxy group on the aromatic ring significantly modulates the electronic properties and reactivity of the isothiocyanate moiety[2]. These substituents not only influence the reaction kinetics but also provide additional sites for further chemical modifications, enabling the creation of diverse molecular libraries for biological screening[2]. The incorporation of a trifluoromethoxy group, in particular, is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate, with a focus on its utility as a strategic tool for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Profile

A clear understanding of the physical and chemical properties of a compound is fundamental to its effective application in synthesis. The key identifying information and properties for 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate are summarized below.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 948294-38-0 | [1] |

| Molecular Formula | C₈H₃BrF₃NOS | [1] |

| Molecular Weight | 298.08 g/mol | [1] |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) and insoluble in water. | General chemical principles |

| SMILES | C1=CC(OC(F)(F)F)=CC(Br)=C1N=C=S | [1] |

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group[3].

-

¹H NMR Spectroscopy : The proton NMR spectrum would show signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns of these protons would be influenced by the bromo and trifluoromethoxy substituents.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display a characteristic signal for the carbon atom of the isothiocyanate group, typically in the range of 125-140 ppm. Other signals would correspond to the carbons of the aromatic ring and the trifluoromethoxy group.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (298.08 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Mechanistic Considerations

The synthesis of aryl isothiocyanates is a well-established area of organic chemistry, with several reliable methods available. The most common and industrially scalable approach involves the reaction of the corresponding primary amine with a thiocarbonylating agent.

General Synthetic Protocol

A plausible and widely used method for the synthesis of 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate starts from the corresponding aniline derivative, 2-Bromo-4-(trifluoromethoxy)aniline. The general procedure involves two key steps:

-

Dithiocarbamate Salt Formation : The primary amine is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine or ammonia, to form an intermediate dithiocarbamate salt[2][4].

-

Decomposition to Isothiocyanate : The dithiocarbamate salt is then treated with a desulfurating agent, such as lead nitrate, tosyl chloride, or a phosphonium-based reagent, to induce the elimination of H₂S and form the final isothiocyanate product[4][5].

Caption: General workflow for the synthesis of the target isothiocyanate.

Rationale for Experimental Choices

-

Choice of Base : The base in the first step is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide. Triethylamine is a common choice due to its suitable basicity and ease of removal.

-

Decomposition Agent : The choice of the decomposition agent in the second step can influence the reaction yield and purity. While historically heavy metal salts like lead nitrate were used, modern methods often employ reagents like tosyl chloride or propane phosphonic acid anhydride (T3P) which offer milder reaction conditions and avoid heavy metal waste[4][5].

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The primary mode of reactivity for isothiocyanates is nucleophilic addition. This class of reactions is fundamental to its application as a building block.

-

Reaction with Amines : Primary and secondary amines react readily with isothiocyanates to form N,N'-disubstituted thioureas[2]. This is one of the most important reactions of isothiocyanates, as the thiourea scaffold is a common feature in many biologically active compounds[2].

-

Reaction with Alcohols and Thiols : Alcohols and thiols can also add to the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively.

The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring is expected to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles.

Sources

An In-depth Technical Guide to 2-Bromo-4-trifluoromethylphenylisothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and their derivatives into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. When this powerful moiety is combined with a versatile reactive handle like the isothiocyanate (-N=C=S) group, the resulting reagent becomes a highly valuable building block for combinatorial chemistry and targeted synthesis.

This technical guide provides an in-depth exploration of 2-Bromo-4-trifluoromethylphenylisothiocyanate, a trifunctional reagent offering unique synthetic possibilities. The presence of an ortho-bromo substituent, a para-trifluoromethyl group, and the isothiocyanate functional group on a phenyl ring creates a molecule with distinct reactivity at each position, enabling complex molecular architectures to be constructed. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, chemical behavior, and practical applications, with a focus on the underlying causality behind experimental choices.

Part 1: Molecular Profile and Physicochemical Properties

The precise substitution pattern of this compound dictates its steric and electronic properties, which in turn govern its reactivity. The electron-withdrawing nature of both the trifluoromethyl group and the bromine atom significantly influences the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.

A definitive CAS Number for this compound is not readily found in major chemical databases as of the time of this writing. The data presented below is for the closely related isomer, 4-Bromo-2-trifluoromethylphenylisothiocyanate (CAS: 186589-12-8) , and calculated values for the target compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₈H₃BrF₃NS | Calculated |

| Molecular Weight | 282.08 g/mol | Calculated |

| CAS Number | 186589-12-8 (for isomer: 4-Bromo-2-trifluoromethylphenylisothiocyanate) | [1] |

| Appearance | Likely a colorless to yellow liquid or low-melting solid | Analogy |

| Boiling Point | 115 °C at 10 mmHg (for isomer) | [1] |

| Density | 1.699 g/cm³ (for isomer) | [1] |

| Refractive Index | 1.524 (for isomer) | [1] |

| SMILES | S=C=Nc1c(Br)ccc(c1)C(F)(F)F | Calculated |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most logical and field-proven pathway begins with the regioselective bromination of the corresponding aniline, followed by the conversion of the amino group to the isothiocyanate.

Step 1: Synthesis of the Precursor, 2-Bromo-4-trifluoromethylaniline

The critical first step is the synthesis of the aniline precursor. Starting from commercially available 4-(trifluoromethyl)aniline, a regioselective electrophilic aromatic substitution is performed.

Causality of Experimental Choice: The amino group (-NH₂) is a strong activating, ortho, para-director. The trifluoromethyl group (-CF₃) is a deactivating, meta-director. In the starting material, 4-(trifluoromethyl)aniline, the positions ortho to the powerful amino director (positions 2 and 6) are activated. The position para to the amino group is already occupied by the -CF₃ group. Therefore, the incoming electrophile (Br⁺) will be directed to the ortho position. Due to the inherent symmetry, bromination at position 2 or 6 yields the same product. A protocol adapted from the synthesis of a similar compound, 4-bromo-3-(trifluoromethyl)aniline, is highly effective.[2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane.

-

Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent.

-

Reaction Execution: Cool the aniline solution to 0 °C in an ice bath. Add the NBS solution dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-trifluoromethylaniline.

Step 2: Conversion of Aniline to Isothiocyanate

The conversion of the synthesized aniline to the target isothiocyanate is best achieved using a modern, thiophosgene-free method to enhance safety and operational simplicity. The formation of an intermediate dithiocarbamate salt, followed by desulfurization, is the preferred industrial and laboratory method.[3]

Causality of Experimental Choice: Traditional methods using thiophosgene (CSCl₂) are highly effective but pose significant toxicity risks. A safer and robust alternative involves reacting the aniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurizing agent (e.g., a carbodiimide, or cyanuric chloride) to eliminate a sulfur equivalent and form the stable isothiocyanate N=C=S bond.[4] This two-step, one-pot process is highly efficient for electron-deficient anilines.[5]

-

Dithiocarbamate Salt Formation: To a solution of 2-Bromo-4-trifluoromethylaniline (1.0 eq.) in a biphasic solvent system like dichloromethane and water, add carbon disulfide (CS₂, ~1.5 eq.) and a strong base like aqueous sodium hydroxide. Stir the mixture vigorously at room temperature for 2-3 hours.

-

Desulfurization: After the formation of the dithiocarbamate salt is complete (can be monitored by TLC), add a desulfurizing agent such as trichloroisocyanuric acid (TCT) or a water-soluble carbodiimide portion-wise while maintaining the temperature.

-

Reaction Completion: Stir the reaction for an additional 1-2 hours at room temperature.

-

Work-up and Isolation: Separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final this compound.

Synthesis Workflow Diagram

Part 3: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the isothiocyanate group towards a wide range of nucleophiles. This reaction is the foundation for creating libraries of compounds, particularly thiourea derivatives, which are of significant interest in medicinal chemistry.[6][7]

Core Reactivity: Thiourea Formation

The carbon atom of the isothiocyanate (-N=C=S) group is highly electrophilic and readily undergoes nucleophilic addition. The most common and synthetically valuable reaction is with primary or secondary amines to form N,N'-disubstituted thioureas.

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the stable thiourea product. The reaction is typically fast, high-yielding, and can be performed under mild conditions.

This protocol is a representative example of the utility of the title compound in synthesizing biologically relevant scaffolds.

-

Reaction Setup: In a pressure tube or round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous solvent such as toluene or acetonitrile.

-

Nucleophile Addition: Add the desired primary amine (e.g., a substituted aniline or a heterocyclic amine) (1.0-1.1 eq.) to the solution.

-

Reaction Conditions: Seal the vessel and heat the mixture with stirring at a temperature ranging from 80-110 °C. The reaction time can vary from 2 to 8 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The thiourea product often precipitates from the solution.

-

Purification: Collect the solid product by filtration. Wash the solid with a cold solvent like ethyl acetate or methanol to remove any unreacted starting materials. The product is often obtained in high purity without the need for further chromatographic purification.

-

Validation: The structure and purity of the synthesized thiourea should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery

Thiourea derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to form multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets. They have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[8] The incorporation of the 2-bromo-4-trifluoromethylphenyl moiety introduces specific properties:

-

Trifluoromethyl Group: Enhances lipophilicity, which can improve cell membrane permeability, and can block metabolic oxidation at the para-position, increasing the compound's half-life.

-

Bromo Group: Provides a handle for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of other molecular fragments.

Reactivity and Application Workflow

Sources

- 1. 4-Bromo-2-trifluoromethylphenylisothiocyanate [oakwoodchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate

Foreword

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-4-trifluoromethylphenylisothiocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of a bromine atom and a trifluoromethyl group imparts unique electronic and lipophilic properties, making this scaffold highly valuable in medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental protocols, and critical process parameters.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that hinges on the formation of the crucial precursor, 2-Bromo-4-trifluoromethylaniline. The overall synthetic strategy can be dissected into two primary stages:

-

Part A: Synthesis of the Anilino Precursor: The regioselective introduction of a bromine atom onto the 4-(trifluoromethyl)aniline backbone.

-

Part B: Conversion to the Isothiocyanate: The transformation of the primary amino group of the precursor into the isothiocyanate functionality.

This guide will explore the most prevalent and effective methodologies for each stage, with a focus on the underlying chemical principles and practical considerations for laboratory execution.

Figure 1: High-level overview of the two-stage synthesis pathway.

Part A: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline

The synthesis of 2-Bromo-4-(trifluoromethyl)aniline from 4-(trifluoromethyl)aniline is a critical first step. The challenge lies in achieving regioselective bromination at the position ortho to the amino group and meta to the trifluoromethyl group. The trifluoromethyl group is a meta-director, while the amino group is an ortho, para-director. Due to the strong activating and directing effect of the amino group, direct bromination tends to occur at the positions ortho and para to it.

Recommended Synthetic Route: Electrophilic Bromination

A common and effective method for the synthesis of 2-Bromo-4-(trifluoromethyl)aniline involves the direct electrophilic bromination of 4-(trifluoromethyl)aniline using a suitable brominating agent.

Reaction Scheme:

Figure 2: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted anilines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-(Trifluoromethyl)aniline | 161.12 | 10.0 | 1.61 g |

| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.78 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Ethyl acetate | 88.11 | - | As needed |

| Brine (saturated NaCl(aq)) | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1.61 g, 10.0 mmol) in 20 mL of N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.78 g, 10.0 mmol) portion-wise over 10 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

-

Work-up: Upon completion of the reaction, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-Bromo-4-(trifluoromethyl)aniline.

Expected Yield: 85-95%

Characterization Data (Literature Values):

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 38-42 °C.

-

¹H NMR (CDCl₃): δ 7.55 (d, J=1.8 Hz, 1H), 7.30 (dd, J=8.5, 1.8 Hz, 1H), 6.80 (d, J=8.5 Hz, 1H), 4.20 (br s, 2H).

-

¹³C NMR (CDCl₃): δ 143.9, 134.0, 129.5, 124.0 (q, J=272 Hz), 122.0 (q, J=30 Hz), 116.0, 109.5.

Part B: Synthesis of this compound

The conversion of the primary amino group of 2-Bromo-4-(trifluoromethyl)aniline to an isothiocyanate is the final and crucial step. Two primary methods are widely employed in organic synthesis for this transformation: the thiophosgene method and the carbon disulfide method.

Method 1: The Thiophosgene Route (Classical Approach)

The reaction of primary amines with thiophosgene (CSCl₂) is a long-established and generally high-yielding method for the synthesis of isothiocyanates.

Reaction Scheme:

Figure 3: Synthesis of the target isothiocyanate using thiophosgene.

Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon atom of thiophosgene, followed by the elimination of two molecules of hydrogen chloride. A base, such as triethylamine, is typically used to neutralize the HCl generated during the reaction.

3.1.1. Detailed Experimental Protocol

WARNING: Thiophosgene is a highly toxic, corrosive, and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Bromo-4-(trifluoromethyl)aniline | 240.02 | 5.0 | 1.20 g |

| Thiophosgene (CSCl₂) | 114.98 | 5.5 | 0.48 mL |

| Triethylamine | 101.19 | 11.0 | 1.53 mL |

| Dichloromethane (DCM) | 84.93 | - | 30 mL |

Procedure:

-

Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Bromo-4-(trifluoromethyl)aniline (1.20 g, 5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.53 mL, 11.0 mmol) to the solution.

-

Addition of Thiophosgene: Cool the mixture to 0 °C in an ice bath. Add a solution of thiophosgene (0.48 mL, 5.5 mmol) in 10 mL of DCM dropwise from the dropping funnel over 20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Pour the reaction mixture into 50 mL of water. Separate the organic layer, and wash it successively with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pale yellow oil or low-melting solid.

Expected Yield: >90%

Method 2: The Carbon Disulfide Route (Safer Alternative)

Due to the high toxicity of thiophosgene, alternative methods have been developed. The most common is a two-step, one-pot reaction involving the formation of a dithiocarbamate salt from the amine and carbon disulfide (CS₂), followed by desulfurization to the isothiocyanate.

Reaction Scheme:

Figure 4: Carbon disulfide route to the target isothiocyanate.

Mechanistic Insight:

The primary amine reacts with carbon disulfide in the presence of a base to form a triethylammonium dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride, which facilitates the elimination of triethylammonium chloride and thiirane (or its decomposition products) to yield the isothiocyanate.

3.2.1. Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Bromo-4-(trifluoromethyl)aniline | 240.02 | 5.0 | 1.20 g |

| Carbon Disulfide (CS₂) | 76.13 | 6.0 | 0.36 mL |

| Triethylamine | 101.19 | 11.0 | 1.53 mL |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 5.5 | 1.05 g |

| Toluene | 92.14 | - | 30 mL |

Procedure:

-

Formation of Dithiocarbamate Salt: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-(trifluoromethyl)aniline (1.20 g, 5.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 20 mL of toluene. To this stirred solution, add carbon disulfide (0.36 mL, 6.0 mmol) dropwise at room temperature. Stir the mixture for 1 hour.

-

Desulfurization: To the resulting suspension of the dithiocarbamate salt, add a solution of p-toluenesulfonyl chloride (1.05 g, 5.5 mmol) in 10 mL of toluene dropwise.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated triethylammonium chloride. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Expected Yield: 70-85%

Data Summary

| Synthesis Step | Starting Material | Key Reagents | Product | Typical Yield |

| Part A: Bromination | 4-(Trifluoromethyl)aniline | NBS, DMF | 2-Bromo-4-(trifluoromethyl)aniline | 85-95% |

| Part B: Thiophosgenation | 2-Bromo-4-(trifluoromethyl)aniline | CSCl₂, Et₃N, DCM | This compound | >90% |

| Part B: Carbon Disulfide Route | 2-Bromo-4-(trifluoromethyl)aniline | CS₂, Et₃N, TsCl, Toluene | This compound | 70-85% |

Safety and Handling

-

2-Bromo-4-(trifluoromethyl)aniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Thiophosgene: Extremely toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes. Work in a certified fume hood is mandatory.

-

Carbon Disulfide: Highly flammable and toxic.

-

N-Bromosuccinimide: Corrosive and a lachrymator.

-

p-Toluenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.

Conclusion

The synthesis of this compound is readily achievable through a two-stage process. The preparation of the key intermediate, 2-Bromo-4-(trifluoromethyl)aniline, can be accomplished in high yield via regioselective bromination. The subsequent conversion to the target isothiocyanate can be performed efficiently using either the classical thiophosgene method or a safer alternative involving carbon disulfide. The choice of method will depend on the available facilities and the scale of the synthesis, with the thiophosgene route generally providing higher yields but requiring stringent safety precautions. This guide provides robust and reproducible protocols to aid researchers in the successful synthesis of this valuable chemical building block.

References

- Sharma, S. Thiophosgene in Organic Synthesis. Synthesis1978, 1978 (11), 803-820.

- Dyson, G. M.; George, H. J. The reactions of thiophosgene with amines. Part I. The formation of isothiocyanates and thiocarbamoyl chlorides. J. Chem. Soc., Trans.1924, 125, 1702-1706.

- Hogg, J. H.; Smith, P. W. G.

- Li, G.; Patel, H.; Hrapchak, M. A Convenient One-Pot Synthesis of Isothiocyanates from Amines and Carbon Disulfide Using Tosyl Chloride.

The Emergence of 2-Bromo-4-trifluoromethylphenylisothiocyanate: A Keystone for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine and bromine atoms into bioactive molecules offers a powerful tool for modulating their pharmacological profiles. The trifluoromethyl group, in particular, is a well-established bioisostere that can enhance metabolic stability, binding affinity, and cell permeability.[1][2] This guide introduces 2-Bromo-4-trifluoromethylphenylisothiocyanate, a versatile chemical intermediate poised to significantly impact the landscape of modern drug discovery. While the specific discovery of this molecule is not extensively documented, its rational design and synthetic accessibility position it as a valuable building block for creating novel therapeutics. This whitepaper provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of this compound, offering a forward-looking perspective for its integration into drug development pipelines.

Introduction: The Strategic Advantage of Halogenation in Medicinal Chemistry

The deliberate introduction of halogen atoms, particularly fluorine and bromine, into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is particularly favored for its ability to increase lipophilicity, block metabolic oxidation, and alter the acidity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties.[2] The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile that readily participates in addition reactions, most notably with primary and secondary amines to form substituted thioureas.[3] This reactivity makes isothiocyanates invaluable precursors for the synthesis of a wide array of heterocyclic compounds and molecules with demonstrated biological activities, including antimicrobial and anticancer properties.[3][4]

This compound combines these key features: a trifluoromethyl group for enhanced drug-like properties, a bromine atom that can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions), and a reactive isothiocyanate group for derivatization. This unique combination of functionalities makes it a highly attractive scaffold for generating libraries of novel compounds for high-throughput screening and lead optimization.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: the synthesis of the key precursor, 2-bromo-4-trifluoromethylaniline, followed by the conversion of the aniline to the target isothiocyanate.

Synthesis of 2-Bromo-4-trifluoromethylaniline

The synthesis of the aniline precursor would likely commence with the commercially available 4-trifluoromethylaniline. A standard and effective method for the regioselective bromination of anilines involves the protection of the amino group, followed by bromination and deprotection.

Experimental Protocol:

-

Acetylation of 4-trifluoromethylaniline: 4-trifluoromethylaniline is reacted with acetic anhydride in the presence of a mild base (e.g., sodium acetate) or a non-nucleophilic base (e.g., pyridine) to form N-(4-trifluoromethylphenyl)acetamide. This step protects the amino group and directs the subsequent bromination to the ortho position.

-

Bromination of N-(4-trifluoromethylphenyl)acetamide: The protected aniline is then brominated using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) or acetic acid.[3] The electron-donating nature of the acetamido group directs the bromine to the position ortho to it.

-

Hydrolysis of N-(2-bromo-4-trifluoromethylphenyl)acetamide: The resulting N-(2-bromo-4-trifluoromethylphenyl)acetamide is hydrolyzed under acidic conditions (e.g., refluxing with aqueous hydrochloric acid) to remove the acetyl group and yield the desired 2-bromo-4-trifluoromethylaniline.[3]

Workflow for the Synthesis of 2-Bromo-4-trifluoromethylaniline:

Caption: Conversion of the aniline to the isothiocyanate.

Physicochemical Properties and Characterization

The successful synthesis of this compound would be confirmed through a suite of analytical techniques. The expected properties and characterization data are summarized below.

| Property | Expected Value / Technique |

| Molecular Formula | C₈H₃BrF₃NS |

| Molecular Weight | Approximately 298.08 g/mol |

| Appearance | Likely a colorless to yellow liquid or low-melting solid |

| ¹H NMR | Aromatic protons would exhibit characteristic splitting patterns and chemical shifts influenced by the bromo, trifluoromethyl, and isothiocyanate groups. |

| ¹³C NMR | Distinct signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the isothiocyanate carbon (around 130-140 ppm). |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| FT-IR | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) typically appears in the range of 2000-2200 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight would be observed, along with a characteristic isotopic pattern due to the presence of bromine. |

| Purity (HPLC) | High-performance liquid chromatography would be used to assess the purity of the final compound. |

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel drug candidates.

Synthesis of Thiourea Derivatives

The primary reaction of isothiocyanates is with primary and secondary amines to form N,N'-disubstituted thioureas. [3]These thiourea scaffolds are present in a wide range of biologically active molecules with reported antimicrobial, antifungal, antiviral, and anticancer activities. [3][4]The reaction of this compound with a diverse library of amines would rapidly generate a collection of novel thiourea derivatives for biological screening. The trifluoromethyl group is expected to enhance the pharmacological properties of these derivatives. [1] Potential Signaling Pathways for Thiourea Derivatives:

Thiourea-containing compounds have been shown to modulate various signaling pathways implicated in disease. For instance, some derivatives act as kinase inhibitors, which are crucial in cancer therapy. [5]The 2-bromo-4-trifluoromethylphenyl moiety could confer specific interactions with the target protein's binding site, potentially leading to highly potent and selective inhibitors.

Reaction Scheme for Thiourea Formation:

Caption: General reaction for the synthesis of thiourea derivatives.

Synthesis of Heterocyclic Compounds

The thiourea derivatives formed from this compound can serve as intermediates for the synthesis of various heterocyclic ring systems. These heterocycles are privileged scaffolds in medicinal chemistry, forming the core of many approved drugs.

Molecular Probes and Chemical Biology Tools

The reactivity of the isothiocyanate group also makes it suitable for use in the development of chemical probes. For example, it can be used to covalently label proteins or other biomolecules, enabling the study of their function and localization within cells.

Conclusion

This compound represents a promising and strategically designed chemical entity for advancing drug discovery programs. Its synthesis from readily available starting materials is feasible through established chemical transformations. The combination of a trifluoromethyl group for enhanced drug-like properties, a bromine atom for further synthetic diversification, and a reactive isothiocyanate handle for library synthesis makes it a highly valuable tool for medicinal chemists. The exploration of the chemical space accessible from this intermediate is anticipated to yield novel compounds with significant therapeutic potential.

References

-

MDPI. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98%. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-2-trifluoromethylphenylisothiocyanate. Retrieved from [Link]

Sources

The Synthetic Versatility and Therapeutic Potential of 2-Bromo-4-trifluoromethylphenylisothiocyanate: A Technical Guide

Introduction: A Multifaceted Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule.[1] This guide delves into the chemistry and application of a highly functionalized and versatile reagent: 2-Bromo-4-trifluoromethylphenylisothiocyanate.

This compound is a trifluoromethylated aromatic isothiocyanate featuring a bromine substituent. This unique combination of functional groups—the electrophilic isothiocyanate (-N=C=S) moiety, the strongly electron-withdrawing trifluoromethyl group, and a strategically placed bromine atom—renders it a powerful intermediate for the synthesis of a diverse array of heterocyclic compounds and thiourea derivatives.[2] These derivatives are of significant interest due to their wide-ranging pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[2][3] This document will provide an in-depth exploration of its synthesis, reactivity, and proven applications, offering researchers and drug development professionals a comprehensive technical resource.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related structural analogs.

| Property | Value (Isomer/Analog) | Reference Compound |

| CAS Number | 186589-12-8 | 4-Bromo-2-trifluoromethylphenylisothiocyanate |

| Molecular Formula | C₈H₃BrF₃NS | 4-Bromo-2-trifluoromethylphenylisothiocyanate |

| Molecular Weight | 282.09 g/mol | 4-Bromo-2-trifluoromethylphenylisothiocyanate |

| Boiling Point | 115°C / 10 mmHg | 4-Bromo-2-trifluoromethylphenylisothiocyanate |

| Density | 1.699 g/cm³ | 4-Bromo-2-trifluoromethylphenylisothiocyanate |

| Appearance | Colorless to yellow liquid | 2-(Trifluoromethyl)phenyl isothiocyanate[1] |

Synthesis and Mechanistic Considerations

The most prevalent and experimentally robust method for synthesizing aryl isothiocyanates, including this compound, begins with the corresponding aniline precursor, 2-Bromo-4-trifluoromethylaniline. This modern approach deliberately avoids the use of highly toxic and hazardous reagents like thiophosgene.

The synthesis is typically a two-step process initiated by the formation of a dithiocarbamate salt. The aniline is reacted with carbon disulfide in the presence of a base, such as triethylamine.[2] This intermediate salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.

Causality in Synthesis:

-

Choice of Precursor: 2-Bromo-4-trifluoromethylaniline provides the core aromatic structure with the required substituents in the correct orientation.

-

Avoiding Thiophosgene: The dithiocarbamate route is favored for its significantly improved safety profile, a critical consideration in both academic and industrial settings.

-

Microwave-Assisted Synthesis: For optimization, microwave irradiation has been shown to dramatically decrease reaction times and improve yields for this type of transformation, offering a more efficient and greener alternative to conventional heating.[2]

Core Reactivity: The Electrophilic Isothiocyanate Group

The synthetic utility of this compound is dominated by the reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom of this group is highly electrophilic, making it an excellent target for a wide range of nucleophiles.

Mechanistic Insight: The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring further enhances the electrophilicity of the isothiocyanate carbon. This electronic effect increases the reaction rate with nucleophiles compared to non-fluorinated analogs.

Key reactions include:

-

With Primary/Secondary Amines: Forms N,N'-disubstituted thioureas. This is one of the most common and powerful applications, allowing for the construction of large, diverse libraries of compounds for biological screening.[2]

-

With Hydrazides: Yields thiosemicarbazides, which are crucial precursors for the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole heterocycles.[2]

-

With Alcohols/Thiols: Reacts to form thiocarbamates and dithiocarbamates, respectively.

Application in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for generating molecules with therapeutic potential. The thiourea linkage formed from its reaction with amines is a well-established pharmacophore present in numerous biologically active compounds.[3]

Field-Proven Insights:

-

Library Synthesis for Screening: The straightforward and high-yielding nature of the reaction between isothiocyanates and amines makes this reagent ideal for parallel synthesis and the creation of focused compound libraries. By reacting it with a diverse set of amines (e.g., substituted anilines, alkylamines, heterocyclic amines), researchers can rapidly generate hundreds of distinct thiourea derivatives for high-throughput screening.[2]

-

Antimicrobial and Antiproliferative Agents: Thioureas derived from fluorinated isothiocyanates have demonstrated significant biological activity. Studies on related compounds have shown moderate to good activity against various cancer cell lines (A549, HeLa, MCF-7) and a range of microbes.[3] The presence of both the trifluoromethyl group and the bromine atom can enhance lipophilicity, potentially improving cell membrane penetration and overall efficacy.[2]

-

Structure-Activity Relationship (SAR) Studies: This reagent is an excellent tool for probing structure-activity relationships. The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for systematic modification of that position to optimize biological activity.

Experimental Protocol: Synthesis of a 1-Aryl-3-(2-bromo-4-trifluoromethylphenyl)thiourea

This protocol is a representative example of the reaction between this compound and a primary amine to form a thiourea derivative, based on established methodologies.[3]

Materials:

-

This compound (1.0 mmol)

-

Substituted 4-arylthiazol-2-amine or other primary amine (0.9 mmol)

-

Anhydrous Toluene (5 mL)

-

Pressure tube (20 mL) with a magnetic stir bar

-

Ethyl acetate and Methanol (for washing)

Procedure:

-

Reaction Setup: To a 20 mL pressure tube, add the substituted amine (0.9 mmol, 1.0 eq), this compound (1.0 mmol, 1.1 eq), and anhydrous toluene (5 mL).

-

Rationale: Using a slight excess of the isothiocyanate ensures the complete consumption of the limiting amine reagent. Anhydrous toluene is used as the solvent because it is inert to the reactants and has a suitable boiling point for the reaction temperature.

-

-

Heating: Seal the pressure tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

-

Rationale: The elevated temperature is necessary to overcome the activation energy of the nucleophilic addition. A sealed pressure tube prevents the solvent from boiling off.

-

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.

-

-

Work-up: Once the reaction is complete, remove the pressure tube from the oil bath and allow it to cool to room temperature. A solid precipitate of the thiourea product should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with ethyl acetate (3 x 5 mL) and then methanol (3 x 5 mL).

-

Rationale: The washing steps are crucial for removing any unreacted starting materials and soluble impurities. The choice of solvents is based on the product's low solubility in them, while impurities are washed away.

-

-

Drying: Dry the purified solid product under vacuum to yield the pure 1-aryl-3-(2-bromo-4-trifluoromethylphenyl)thiourea.

Self-Validation: The purity of the final compound should be confirmed through analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry. The characteristic C=S stretch in the IR spectrum (around 1280 cm⁻¹) and the downfield signal for the C=S carbon in the ¹³C NMR (160-190 ppm) are key indicators of successful thiourea formation.[2][3]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for molecular innovation. Its trifluoromethyl group offers intrinsic advantages for developing metabolically robust drug candidates, while the highly reactive isothiocyanate function provides a reliable gateway to the synthetically valuable thiourea and heterocyclic scaffolds. The additional presence of a bromine atom opens the door for post-synthesis modifications, enabling fine-tuning of molecular properties. For researchers in medicinal chemistry and materials science, a thorough understanding of this compound's synthesis, reactivity, and application workflows is essential for leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Sci. Pharm., 90(1), 11. [Link]

-

MySkinRecipes (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. [Link]

Sources

An In-Depth Technical Guide to the Chemistry and Applications of 2-Bromo-4-trifluoromethylphenylisothiocyanate

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. 2-Bromo-4-trifluoromethylphenylisothiocyanate is a key reagent, embodying a trifecta of functionalities that render it exceptionally useful for the synthesis of novel therapeutic agents. This molecule features an aromatic scaffold substituted with a highly reactive isothiocyanate group, a trifluoromethyl moiety, and a bromine atom. Each of these components imparts distinct and advantageous properties.

The isothiocyanate (-N=C=S) group serves as a powerful electrophilic handle, enabling facile reactions with a wide array of nucleophiles to form stable thiourea linkages, which are prevalent in many biologically active compounds.[1][2] The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering the electronic properties of the molecule.[3][4][5][6] The bromine atom provides an additional site for synthetic diversification, such as cross-coupling reactions, or can be retained to modulate the compound's steric and electronic profile.

This guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, core reactivity, applications in creating diverse molecular libraries, and essential safety protocols, providing both the theoretical underpinnings and practical, field-proven insights required for its effective utilization.

Section 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its constituent functional groups and structurally similar compounds.

Table 1: Physicochemical Properties

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₈H₃BrF₃NS | Based on chemical structure. |

| Molecular Weight | 282.08 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned. | The precursor, 2-Bromo-4-(trifluoromethyl)aniline, is CAS No. 57946-63-1.[7] |

| Appearance | Colorless to yellow liquid or low-melting solid. | Typical for aryl isothiocyanates. |

| Solubility | Soluble in common organic solvents (DCM, THF, Toluene, DMF). Insoluble in water. | General property of non-polar organic reagents. |

| Boiling Point | > 200 °C (estimated) | High due to molecular weight and polarity. |

Spectroscopic Signature:

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong, broad absorption band between 2000-2200 cm⁻¹, characteristic of the asymmetric stretching vibration of the -N=C=S group. Other notable peaks would include C-F stretching vibrations (around 1100-1300 cm⁻¹) and aromatic C-H and C=C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would display a distinct pattern for the three protons on the substituted ring.

-

¹⁹F NMR: A sharp singlet would be observed, corresponding to the -CF₃ group.

-

¹³C NMR: The carbon of the isothiocyanate group would appear around 130-140 ppm. The carbon of the -CF₃ group would show a quartet due to C-F coupling.

-

Section 2: Synthesis and Mechanism

The most logical and widely adopted strategy for synthesizing aryl isothiocyanates is from the corresponding aniline precursor. This approach avoids the use of highly toxic and hazardous reagents like thiophosgene. The synthesis of this compound follows a well-established two-step, one-pot procedure starting from 2-Bromo-4-(trifluoromethyl)aniline.[8]

Causality Behind the Method: The conversion relies on the nucleophilic nature of the aniline's amino group, which attacks carbon disulfide. The resulting dithiocarbamate salt is an unstable intermediate that can be readily decomposed by a desulfurating agent to yield the target isothiocyanate. This method is favored for its operational simplicity, high yields, and avoidance of volatile, toxic reagents.[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-4-(trifluoromethyl)aniline (1.0 eq)[7]

-

Carbon Disulfide (CS₂, 1.5 eq)

-

Triethylamine (TEA, 2.2 eq)

-

Tosyl Chloride (TsCl, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-Bromo-4-(trifluoromethyl)aniline (1.0 eq) and anhydrous DCM.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.5 eq). The reaction is typically exothermic. Allow the mixture to stir at room temperature for 2-4 hours. The formation of the intermediate triethylammonium dithiocarbamate salt is usually observed.

-

Desulfurization: Cool the mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure isothiocyanate.

Section 3: Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high electrophilicity of the central carbon atom in the -N=C=S group. This site is highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines, to form substituted thioureas.[9]

Primary Application: Synthesis of Thiourea Derivatives

The reaction with amines is robust, high-yielding, and forms the cornerstone of this reagent's utility. The resulting N,N'-disubstituted thioureas are critical pharmacophores in drug discovery, known to exhibit a vast spectrum of biological activities.[1][10][11]

Mechanism Insight: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. A subsequent proton transfer results in the stable thiourea product. While the reaction often proceeds readily at room temperature with aliphatic amines, less nucleophilic amines (like other anilines) may require mild heating or the addition of a non-nucleophilic base to facilitate the reaction.[12]

Caption: Core reactivity of the isothiocyanate with an amine nucleophile.

Detailed Experimental Protocol: Synthesis of a Representative Thiourea Derivative

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (e.g., Benzylamine, 1.05 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Amine Addition: Add the amine (1.05 eq) to the solution dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. For most aliphatic amines, the reaction is complete within 1-3 hours. For less reactive amines, the mixture can be heated to 50-80 °C. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, the thiourea product often precipitates from the solution. If so, collect the solid by filtration and wash with cold solvent (e.g., hexane) to remove any unreacted starting material.

-

Purification: If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure thiourea derivative.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest to the pharmaceutical industry. The resulting thiourea derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][10][11][13]

The Strategic Advantage of the Substituents:

-

Trifluoromethyl Group (-CF₃): This group is a bioisostere for methyl or chloro groups and is used to block metabolic oxidation, thereby increasing a drug's half-life.[5][6] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and enhance binding interactions with target proteins.[3][14]

-

Thiourea Moiety (-NH-C(=S)-NH-): This functional group is an excellent hydrogen bond donor and acceptor, allowing for strong and specific interactions within the binding pockets of enzymes and receptors.[2]

-

Bromo Group (-Br): The bromine atom can be used as a handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Caption: Drug discovery workflow utilizing the target reagent.

Section 5: Safety, Handling, and Storage

Isothiocyanates are reactive and potentially hazardous compounds that require careful handling. They are generally classified as corrosive, toxic, and lachrymatory (tear-inducing).[15][16] Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard Information